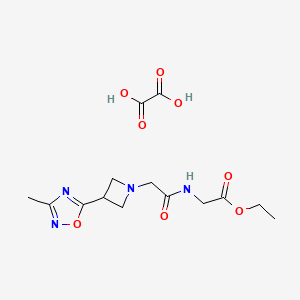

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The molecule also contains an azetidine ring, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The presence of these rings and their substituents contribute to the properties and potential applications of this compound.

Molecular Structure Analysis

The molecular structure of this compound is determined by its constituent atoms and the bonds between them. The InChI code for a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, is 1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)9-12-6/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Oxadiazoles have been known to participate in a variety of reactions due to the presence of the heterocyclic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, the molecular weight is 170.17 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

The indole nucleus, which is structurally related to the compound , has been found to possess significant antiviral properties. For instance, derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have shown inhibitory activity against influenza A, suggesting that similar compounds could be synthesized with the Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate structure to explore potential antiviral applications .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory activities. By incorporating the Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate scaffold into new molecules, researchers can develop novel anti-inflammatory agents that could be more effective or have fewer side effects than current medications .

Anticancer Research

The indole scaffold is prevalent in many synthetic drug molecules used for cancer treatment. The unique structure of Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate could be utilized to create new derivatives with potential anticancer properties, offering a new avenue for therapeutic development .

Antimicrobial Activity

Indole derivatives have been shown to possess antimicrobial properties. The compound could be investigated for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .

Antidiabetic Potential

Research has indicated that certain indole derivatives can exhibit antidiabetic activity. By studying the effects of Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate on glucose metabolism and insulin resistance, scientists could discover new treatments for diabetes .

Neuroprotective Effects

The indole nucleus is a key component in many compounds with neuroprotective effects. The compound Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate could be explored for its potential to protect neuronal cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For a similar compound, ethyl (3-methyl-1,2,4-oxadiazol-5-yl)acetate, the hazard statements are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it may interact with its targets through this pharmacophore. The compound may bind to its targets, leading to changes in their function.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The compound’s molecular weight is 17017 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4.C2H2O4/c1-3-19-11(18)4-13-10(17)7-16-5-9(6-16)12-14-8(2)15-20-12;3-1(4)2(5)6/h9H,3-7H2,1-2H3,(H,13,17);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMLFOJNOAMQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2754816.png)

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2754826.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)

![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide](/img/structure/B2754833.png)

![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)